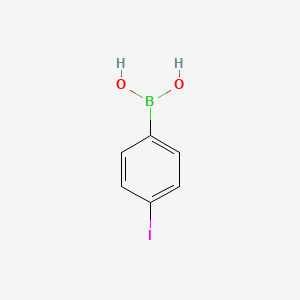

4-Iodophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BIO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELJYVULHLKXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199231 | |

| Record name | 4-Iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-99-6 | |

| Record name | 4-Iodophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodophenylboronic Acid: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile bifunctional organic compound that has become an indispensable tool in modern organic synthesis. Featuring both a boronic acid moiety and an iodine atom on a phenyl ring, it serves as a key building block for the construction of complex molecular architectures. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the pharmaceutical, agrochemical, and materials science industries.[1][2] This technical guide provides an in-depth overview of the chemical properties, reactivity, and experimental applications of this compound.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] Its stability and ease of handling make it a preferred reagent in many synthetic laboratories.[1] The presence of both the iodo and boronic acid groups provides two distinct points of reactivity, allowing for sequential and diverse functionalization.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (4-iodophenyl)boronic acid | [3][4] |

| Synonyms | p-Iodophenylboronic acid, 4-Iodobenzeneboronic acid | [5][6] |

| CAS Number | 5122-99-6 | [1][5][7] |

| Molecular Formula | C₆H₆BIO₂ | [1][5] |

| Molecular Weight | 247.83 g/mol | [1][5][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 326-330 °C (lit.) | [6][7][8] |

| pKa | ~8.5 (estimated) | |

| Solubility | Mixes with water (25 g/L) | [9] |

Note on pKa: The experimental pKa of unsubstituted phenylboronic acid is approximately 8.8. The iodine atom at the para position is weakly electron-withdrawing, which is expected to slightly increase the acidity of the boronic acid, resulting in a slightly lower pKa.

Reactivity and Applications

The utility of this compound stems from its dual reactivity. It is a cornerstone reagent for synthesizing substituted biphenyls, styrenes, and polyolefins.[10]

Key Chemical Reactions

-

Suzuki-Miyaura Coupling: This is the most prominent application, where the boronic acid group couples with an aryl or vinyl halide/triflate. The iodo- group on the same molecule makes it an excellent coupling partner itself for a subsequent reaction.[1][2]

-

Copper-Mediated Fluoroalkylation: The boronic acid moiety can be displaced in copper-mediated reactions.[7]

-

Oxidative Hydroxylation: Under copper catalysis, the boronic acid can be converted to a hydroxyl group, providing a route to 4-iodophenol.[7]

-

Domino Heck/Suzuki Reactions: The iodo- group can participate in Heck reactions, followed by a Suzuki coupling of the boronic acid in a one-pot sequence.[7][11]

-

Radical Additions: Manganese triacetate can mediate the radical addition of the arylboronic acid to alkenes.[8][11]

The relationship between the structure of this compound and its primary applications is illustrated below.

Caption: Relationship between functional groups and synthetic utility.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three main steps: oxidative addition, transmetalation, and reductive elimination.[10][12] When this compound acts as the nucleophilic partner, it must first be activated by a base to form a more reactive boronate species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of this compound via Lithiation

This protocol is adapted from established procedures for synthesizing arylboronic acids from dihaloarenes.[13]

Materials:

-

1,4-Diiodobenzene (B128391) (3.30 g, 10.0 mmol)

-

n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)

-

Triisopropyl borate (B1201080) (2.9 mL, 13.0 mmol)

-

Anhydrous diethyl ether (50 mL)

-

1 M Hydrochloric acid (as needed)

-

1 M Sodium hydroxide (B78521) (as needed)

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Reaction Setup: Equip a dry 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

-

Initial Solution: Add 1,4-diiodobenzene and anhydrous diethyl ether to the flask. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium dropwise from the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. Stir the mixture for an additional 2 hours at this temperature.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature overnight with continuous stirring.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.

Protocol 2: General Suzuki-Miyaura Coupling with an Aryl Bromide

This procedure provides a starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, base, and solvent may be required for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, 6 mL)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Then, add the degassed solvent system via syringe.

-

Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Safety and Handling

This compound is considered a hazardous substance.[9] It is harmful if swallowed and causes skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][14] Use a dust mask (e.g., N95) when handling the powder.[7][14]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[9] Avoid generating dust.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is considered stable under normal conditions but should be kept away from strong oxidizing agents.[9]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. 359480010 [thermofisher.com]

- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scbt.com [scbt.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key applications of 4-iodophenylboronic acid. This versatile reagent is a cornerstone in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds essential for the development of novel pharmaceuticals and functional materials. This document details its structural characteristics, provides key experimental protocols, and illustrates its utility in drug development and chemical biology.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound containing a phenyl ring substituted with an iodine atom and a boronic acid functional group at the para position. The presence of these two functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

General Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₆BIO₂ | [1][2][3] |

| Molecular Weight | 247.83 g/mol | [2][4] |

| CAS Number | 5122-99-6 | [2][4] |

| Appearance | White to off-white or light beige crystalline powder | [3][5] |

| Melting Point | 326-330 °C (literature) | [4] |

| Purity | ≥95.0% to ≥98% (typical commercial grades) | [2][4][5] |

| SMILES | OB(O)c1ccc(I)cc1 | [4] |

| InChI | 1S/C6H6BIO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | [4] |

| InChIKey | PELJYVULHLKXFF-UHFFFAOYSA-N | [4] |

Structural Details

| Parameter | Predicted/Analogous Value | Notes |

| C-I Bond Length | ~2.10 Å | Based on typical aromatic C-I bond lengths. |

| C-B Bond Length | ~1.58 Å | Based on computational data for similar arylboronic acids. |

| B-O Bond Length | ~1.37 Å | Based on computational studies of simple aliphatic boronic acids.[6] |

| O-B-O Bond Angle | ~117° | Based on computational studies of simple aliphatic boronic acids.[6] |

| C-C-B Bond Angle | ~120° | Expected for a trigonal planar geometry on an aromatic ring. |

Note: The values in this table are estimates based on computational models and data from similar compounds and should be treated as approximations in the absence of direct experimental data for this compound.

Spectroscopic Properties

Experimental spectroscopic data for this compound are not widely published. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected characteristic peaks in IR spectroscopy and mass spectrometry based on the known functional groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic protons ortho to the boronic acid group |

| ~7.5 | d | 2H | Aromatic protons meta to the boronic acid group |

| ~8.1 | s (broad) | 2H | -B(OH)₂ |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~138 | Aromatic C-H ortho to the boronic acid |

| ~136 | Aromatic C-H meta to the boronic acid |

| ~130 | Aromatic C-B |

| ~95 | Aromatic C-I |

Note: These are predicted values. The ipso-carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[7]

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500–3200 (strong, broad) | O-H stretch (H-bonded) | Boronic acid (-B(OH)₂) |

| 3100–3000 (weak-medium) | C-H stretch | Aromatic ring |

| 1600–1585 (medium) | C-C stretch (in-ring) | Aromatic ring |

| 1500–1400 (medium) | C-C stretch (in-ring) | Aromatic ring |

| ~1350 (strong) | B-O stretch | Boronic acid |

| ~1090 (strong) | B-C stretch | Aryl-boron bond |

| 900–675 (strong) | C-H out-of-plane bend | Aromatic ring |

| ~500 (medium) | C-I stretch | Iodo-aromatic |

Expected Mass Spectrometry Fragmentation

| m/z Value | Fragment | Notes |

| 248 | [M]⁺ | Molecular ion peak. |

| 230 | [M-H₂O]⁺ | Loss of a water molecule. |

| 121 | [M-I]⁺ | Loss of an iodine radical. |

| 104 | [C₆H₄B(OH)₂]⁺ | Phenylboronic acid cation radical after loss of iodine. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

Synthesis of this compound via Lithiation

This protocol describes a common laboratory-scale synthesis of this compound from 1,4-diiodobenzene (B128391).

Reaction Scheme:

I-C₆H₄-I + n-BuLi → I-C₆H₄-Li + n-BuI I-C₆H₄-Li + B(OⁱPr)₃ → I-C₆H₄-B(OⁱPr)₂ + LiOⁱPr I-C₆H₄-B(OⁱPr)₂ + H₃O⁺ → I-C₆H₄-B(OH)₂

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Amount |

| 1,4-Diiodobenzene | 329.91 | 0.03 | 10.0 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.033 | 13.2 mL |

| Triisopropyl borate (B1201080) | 188.08 | 0.039 | 9.0 mL |

| Diethyl ether (anhydrous) | 74.12 | - | 150 mL |

| Hydrochloric acid (1 M) | 36.46 | - | As needed |

| Ethyl acetate (B1210297) | 88.11 | - | For extraction |

| Saturated brine solution | - | - | For washing |

| Anhydrous magnesium sulfate | 120.37 | - | For drying |

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. The flask is charged with 1,4-diiodobenzene (10.0 g, 0.03 mol) and anhydrous diethyl ether (100 mL).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (13.2 mL of a 2.5 M solution in hexanes, 0.033 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for an additional 30 minutes.

-

Borylation: Triisopropyl borate (9.0 mL, 0.039 mol) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated brine solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide (e.g., 4-bromoanisole) to form a biaryl product.

Reaction Scheme:

I-C₆H₄-B(OH)₂ + Br-C₆H₄-OCH₃ --(Pd catalyst, base)--> I-C₆H₄-C₆H₄-OCH₃

Materials:

| Reagent/Solvent | Moles | Amount |

| This compound | 1.2 mmol | 297 mg |

| 4-Bromoanisole (B123540) | 1.0 mmol | 187 mg |

| Palladium(II) acetate (Pd(OAc)₂) | 0.02 mmol (2 mol%) | 4.5 mg |

| Triphenylphosphine (B44618) (PPh₃) | 0.08 mmol (8 mol%) | 21 mg |

| Potassium carbonate (K₂CO₃) | 2.0 mmol | 276 mg |

| 1,4-Dioxane | - | 5 mL |

| Water | - | 1 mL |

Procedure:

-

Reaction Setup: A 25 mL Schlenk flask is charged with this compound (297 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent Addition and Degassing: 1,4-Dioxane (5 mL) and water (1 mL) are added. The flask is sealed, and the mixture is degassed by bubbling argon through the solution for 15 minutes.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred under an argon atmosphere for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a wide range of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.[8]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] The carbon-iodine bond is highly reactive in the oxidative addition step of the catalytic cycle, making it an excellent coupling partner.[9] This reaction is fundamental for the synthesis of biaryl and substituted aromatic compounds, which are common structural motifs in many drug molecules.

Phenylboronic Acids in Targeted Drug Delivery

Phenylboronic acids, including this compound derivatives, have emerged as valuable tools in targeted drug delivery, particularly for cancer therapy.[10][11] Cancer cells often overexpress sialic acids on their surface glycoproteins.[12][13] Phenylboronic acids can form reversible covalent bonds (boronate esters) with the diol moieties of sialic acids. This interaction is pH-sensitive, with stronger binding occurring in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4).[10] This differential affinity allows for the targeted delivery of therapeutic agents conjugated to the phenylboronic acid moiety to cancer cells.[14]

Boronic Acid-Based Fluorescent Probes

The reactivity of the boronic acid moiety can be harnessed to design fluorescent probes for the detection of biologically relevant molecules, such as reactive oxygen species (ROS). For instance, boronate-based probes can be designed to be non-fluorescent or weakly fluorescent. Upon reaction with hydrogen peroxide (H₂O₂), the boronate group is cleaved, leading to the release of a highly fluorescent molecule. This "turn-on" fluorescence provides a sensitive and selective method for detecting H₂O₂ in biological systems.[15][16][17]

References

- 1. This compound | C6H6BIO2 | CID 151254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound = 95.0 5122-99-6 [sigmaaldrich.com]

- 5. 359480050 [thermofisher.com]

- 6. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. daneshyari.com [daneshyari.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Iodophenylboronic Acid (CAS: 5122-99-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile synthetic intermediate that holds a significant position in modern organic chemistry, particularly in the realm of pharmaceutical and materials science.[1] Its bifunctional nature, featuring both a reactive iodine atom and a boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 5122-99-6 | |

| Molecular Formula | C₆H₆BIO₂ | |

| Molecular Weight | 247.83 g/mol | |

| Appearance | Light beige powder | [2] |

| Melting Point | 326-330 °C (lit.) | |

| SMILES | OB(O)c1ccc(I)cc1 | |

| InChI Key | PELJYVULHLKXFF-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis involves the monolithiation of 1,4-diiodobenzene (B128391) followed by reaction with a trialkyl borate (B1201080).

Experimental Protocol: Synthesis via Lithiation

This protocol is adapted from established procedures for the synthesis of arylboronic acids.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |

| 1,4-Diiodobenzene | 329.91 | 10.0 | 3.30 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| Triisopropyl borate | 188.08 | 13.0 | 2.9 mL |

| Diethyl ether (anhydrous) | 74.12 | - | 50 mL |

| Hydrochloric acid (1 M) | 36.46 | - | As needed |

| Sodium hydroxide (B78521) (1 M) | 40.00 | - | As needed |

| Ethyl acetate | 88.11 | - | For extraction |

| Saturated brine solution | - | - | For washing |

| Anhydrous magnesium sulfate | 120.37 | - | For drying |

Procedure:

-

Reaction Setup: A dry 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. The flask is charged with 1,4-diiodobenzene (3.30 g, 10.0 mmol) and anhydrous diethyl ether (50 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

-

Borylation: Triisopropyl borate (2.9 mL, 13.0 mmol) is added dropwise, maintaining the temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2). The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated brine solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol (B145695)/water mixture) to yield this compound as a crystalline solid.

Key Applications in Organic Synthesis

This compound is a cornerstone reagent for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound, used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.[1]

General Reaction Scheme: Ar-I + Ar'-B(OH)₂ --[Pd catalyst, Base]--> Ar-Ar'

Detailed Experimental Protocol: Synthesis of 4-Methoxy-4'-iodobiphenyl

This protocol describes the coupling of this compound with 4-bromoanisole (B123540).

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |

| This compound | 247.83 | 1.2 | 297 mg |

| 4-Bromoanisole | 187.04 | 1.0 | 187 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg |

| Toluene (B28343) | 92.14 | - | 8 mL |

| Ethanol | 46.07 | - | 2 mL |

| Water | 18.02 | - | 2 mL |

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (297 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol).

-

Solvent Addition and Degassing: Add toluene (8 mL), ethanol (2 mL), and water (2 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Role in Drug Development and Targeted Therapies

Phenylboronic acids, including this compound, are of increasing interest in medicinal chemistry. The boronic acid moiety can form reversible covalent bonds with diols, a functionality that is exploited for targeted drug delivery.

Sialic acids are often overexpressed on the surface of cancer cells. Phenylboronic acid derivatives can selectively bind to these sialic acids, providing a mechanism to target drug-delivery systems to tumor sites. This interaction is often pH-sensitive, allowing for enhanced binding in the slightly acidic tumor microenvironment.

Spectroscopic Data

While a dedicated spectrum is not provided here, the following are the expected characteristic signals for this compound based on its structure and data for analogous compounds.

-

¹H NMR:

-

Aromatic protons will appear as two doublets in the range of δ 7.0-8.0 ppm. The protons ortho to the iodine will be at a different chemical shift than those ortho to the boronic acid group.

-

The hydroxyl protons of the boronic acid will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Four signals are expected in the aromatic region (δ 110-150 ppm).

-

The carbon atom attached to the iodine (ipso-carbon) will be shifted upfield due to the heavy atom effect.

-

The carbon atom attached to the boron will be observed, but its signal may be broad.

-

-

FT-IR (cm⁻¹):

-

A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid.

-

A strong band around 1350 cm⁻¹ for the B-O stretching.

-

Peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.

-

A peak around 1090 cm⁻¹ for the C-B stretching.

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

An In-depth Technical Guide to the Solubility of 4-Iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-iodophenylboronic acid, a critical parameter for its application in organic synthesis, medicinal chemistry, and materials science. Understanding the solubility of this versatile reagent is paramount for reaction optimization, purification, and formulation development. This document summarizes the available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is currently limited. The following table summarizes the known solubility in water. It is important to note that boronic acids can undergo dehydration to form boroxines, which can influence solubility measurements.

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | 25 g/L |

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents.

Qualitative Solubility Profile:

Based on the general behavior of phenylboronic acids, this compound is expected to exhibit higher solubility in polar aprotic and protic solvents and lower solubility in nonpolar solvents. Expected solubility trends are as follows:

-

High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone, Methanol, Ethanol

-

Moderate Solubility: Chloroform, Dichloromethane

-

Low to Insoluble: Toluene, Hexane, Cyclohexane

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following is a detailed protocol for the experimental determination of solubility using a dynamic (polythermal) method. This method involves visually or instrumentally observing the dissolution temperature of a solid-liquid mixture of known composition.

2.1 Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (anhydrous, analytical grade)

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials or test tubes

-

Heating and stirring plate with a temperature probe (± 0.1 °C accuracy)

-

Luminance probe or a laser beam and detector to monitor turbidity

-

Vortex mixer

-

Syringe filters (0.45 µm)

2.2 Experimental Procedure

-

Preparation of Samples:

-

Accurately weigh a series of different masses of this compound into separate, sealable glass vials.

-

To each vial, add a precise volume or mass of the desired solvent to create a range of compositions.

-

-

Equilibration and Measurement:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a heating and stirring plate.

-

Begin stirring and slowly heat the samples at a controlled rate (e.g., 0.5 °C/min).

-

Monitor the turbidity of the solution. The dissolution temperature is the point at which the last solid particles disappear, resulting in a clear solution. This can be determined visually or by a sharp increase in light transmittance measured by a luminance probe.[1]

-

-

Data Analysis:

-

Record the temperature at which each sample of known concentration becomes fully dissolved.

-

Plot the mole fraction or concentration of this compound against the dissolution temperature to generate a solubility curve.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While there is a notable gap in the published literature regarding the comprehensive solubility of this compound in organic solvents, its aqueous solubility is established. This guide provides a robust experimental framework for researchers to determine the solubility in their specific systems of interest. Such empirical data is invaluable for the effective and efficient use of this important building block in research and development.

References

The Stability and Storage of 4-Iodophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile reagent widely employed in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its stability and proper storage paramount.[1] Degradation of this critical starting material can lead to impurities in the final product, impacting yield, purity, and potentially the safety and efficacy of the end-product. This technical guide provides an in-depth overview of the stability of this compound, potential degradation pathways, and best practices for its storage and handling.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] Key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (4-iodophenyl)boronic acid, p-Iodophenylboronic acid |

| CAS Number | 5122-99-6[3] |

| Molecular Formula | C₆H₆BIO₂[3] |

| Molecular Weight | 247.83 g/mol [3] |

| Melting Point | 326-330 °C (lit.) |

| Appearance | White to off-white crystalline powder[2] |

Stability Profile

While specific quantitative stability data for this compound is not extensively published, the stability of arylboronic acids, in general, is well-documented. The primary degradation pathways include protodeboronation and oxidation. Furthermore, the presence of the iodo-substituent introduces the possibility of dehalogenation, particularly under photolytic stress.

General Stability of Arylboronic Acids

Arylboronic acids are known to be susceptible to several degradation pathways:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous and basic conditions.[4]

-

Oxidation: The boronic acid group can be oxidized, particularly in the presence of oxidizing agents. The initial product of oxidation of a boronic acid is often the corresponding alcohol (phenol in this case).

-

Anhydride Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process that occurs upon heating or under vacuum.

The conversion of boronic acids to their corresponding esters, such as pinacol (B44631) esters, is a common strategy to enhance their stability and shelf-life.

Inferred Stability of this compound

Based on the general behavior of arylboronic acids and aryl halides, the stability of this compound under various stress conditions can be inferred.

| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) |

| Acidic Hydrolysis | Moderate | Protodeboronation |

| Basic Hydrolysis | High | Protodeboronation |

| **Oxidation (e.g., H₂O₂) ** | High | Oxidation of the boronic acid group |

| Thermal | Moderate | Dehydration to form boroxine, potential for decomposition at high temperatures |

| Photolytic (UV light) | High | Dehalogenation (cleavage of the C-I bond), potential for radical-mediated degradation |

| Humidity | Moderate | Facilitates hydrolysis and protodeboronation |

Potential Degradation Pathways

The degradation of this compound can be visualized as occurring through two main pathways, affecting either the boronic acid moiety or the carbon-iodine bond.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Protect from light and moisture. Storage at room temperature is generally acceptable for short periods, but for long-term storage, refrigeration (2-8 °C) is advisable.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

Experimental Protocols for Stability Studies

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[6] The following protocols are proposed for this compound.

General Experimental Workflow

Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours).[7] |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Maintain at room temperature for a specified period (e.g., 24 hours).[7] |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Maintain at room temperature for a specified period (e.g., 24 hours).[7] |

| Thermal Degradation | Place the solid compound in a controlled temperature oven at 80°C for a specified period (e.g., 48 hours). |

| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm or broad-spectrum) for a specified duration. A control sample should be kept in the dark. |

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is recommended for the analysis of this compound and its degradation products.

| Parameter | Recommended Starting Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

| Column Temperature | 30°C |

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[8]

Conclusion

This compound is a valuable synthetic reagent that requires careful handling and storage to maintain its purity and reactivity. While specific stability data is limited, an understanding of the general degradation pathways of arylboronic acids and aryl halides allows for the implementation of appropriate storage conditions and the design of robust stability studies. By following the recommendations outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with the instability of this compound, ensuring the quality and integrity of their synthetic work.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longchangchemical.com [longchangchemical.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpp.com [ijrpp.com]

- 8. web.vscht.cz [web.vscht.cz]

Spectroscopic Profile of 4-Iodophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-iodophenylboronic acid, a key building block in organic synthesis, particularly in the realm of pharmaceuticals and advanced materials. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this versatile compound.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound (CAS No: 5122-99-6; Molecular Formula: C₆H₆BIO₂; Molecular Weight: 247.83 g/mol ).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, deuterated solvents such as DMSO-d₆ or methanol-d₄ are often employed to avoid the oligomerization that can occur in less polar solvents like CDCl₃, which can lead to complex and uninterpretable spectra.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.5-7.7 | d | 2H | Ar-H (ortho to -I) |

| ~8.2 | br s | 2H | B(OH )₂ |

Note: Predicted chemical shifts are based on the analysis of similar phenylboronic acid derivatives. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Ar-C -B |

| ~137 | Ar-C -I |

| ~135 | Ar-C H (ortho to -I) |

| ~130 | Ar-C H (ortho to -B(OH)₂) |

Note: The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of solid this compound is typically obtained using a KBr pellet or as a thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1400 | Medium | B-O stretch |

| ~1350 | Medium | In-plane O-H bend |

| ~1100 | Strong | B-C stretch |

| ~850 | Strong | C-H out-of-plane bend (para-substituted) |

| Below 700 | Medium | C-I stretch |

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |

| 248 | High | [M]⁺ (Molecular Ion) |

| 230 | Moderate | [M - H₂O]⁺ |

| 121 | Moderate | [M - I]⁺ |

| 104 | High | [C₆H₄B(OH)₂]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Note: The isotopic pattern of boron (¹⁰B and ¹¹B) and iodine can be observed in high-resolution mass spectra.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[5][6][7]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[5][8]

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.[5][8]

-

Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on concentration)

-

Temperature: 298 K

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Temperature: 298 K

IR Spectroscopy Protocol

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[9][10]

-

Transfer the fine powder into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[9][10]

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Thin Film Method:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).

-

Drop the solution onto a clean, dry IR-transparent window (e.g., NaCl or KBr plate).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Further dilute the stock solution to the desired concentration for analysis (e.g., 1-10 µg/mL).

Instrumentation (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode can be used.

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound = 95.0 5122-99-6 [sigmaaldrich.com]

- 3. This compound = 95.0 5122-99-6 [sigmaaldrich.com]

- 4. This compound | C6H6BIO2 | CID 151254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation [nmr.chem.ualberta.ca]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

An In-depth Technical Guide to 4-Iodophenylboronic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylboronic acid stands as a pivotal reagent in modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. This technical guide delves into the historical context of its discovery, tracing back to the foundational work on boronic acids. It provides a comprehensive overview of the evolution of its synthetic methodologies, from early organometallic approaches to contemporary cross-coupling strategies. Detailed experimental protocols for key synthetic routes are presented, alongside a comparative analysis of their efficiencies. The guide further explores the compound's critical role in Suzuki-Miyaura coupling and other significant organic transformations, highlighting its importance in the synthesis of pharmaceuticals and complex molecular architectures.

Introduction: The Advent of a Versatile Reagent

While the specific, individual discovery of this compound is not pinpointed to a single breakthrough moment in the literature, its emergence is intrinsically linked to the broader development of arylboronic acids. The journey began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[1] However, the true potential of arylboronic acids, including the 4-iodo derivative, was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, first reported in 1979. This Nobel Prize-winning reaction revolutionized carbon-carbon bond formation, and compounds like this compound, featuring both a reactive boronic acid moiety and a versatile iodine handle, quickly became indispensable tools for synthetic chemists.

The presence of the iodine atom at the para position offers a distinct advantage, providing a reactive site for a wide array of subsequent transformations, particularly palladium-catalyzed couplings. This dual functionality makes this compound a highly valuable building block in the construction of complex organic molecules, finding extensive use in medicinal chemistry and materials science.

The Historical Evolution of Synthesis

The preparation of arylboronic acids has evolved significantly over the decades, driven by the demand for milder, more efficient, and functional-group-tolerant methods.

Early Methods: Organometallic Precursors

Initial approaches to arylboronic acids relied heavily on the reaction of organometallic reagents, such as Grignard or organolithium reagents, with borate (B1201080) esters. These methods, while foundational, often required cryogenic temperatures and were sensitive to moisture and air.

A general and early method for the synthesis of arylboronic acids involved the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Logical Relationship of Early Synthesis Methods

Caption: Early synthetic routes to arylboronic acids.

Modern Methods: Palladium-Catalyzed Borylation

The development of palladium-catalyzed cross-coupling reactions provided a more direct and versatile route to arylboronic acids. The Miyaura borylation, for instance, allows for the direct synthesis of boronic esters from aryl halides or triflates and a diboron (B99234) reagent.

This method offers several advantages over the traditional organometallic routes, including milder reaction conditions and a broader tolerance of functional groups.

Comparative Analysis of Synthetic Protocols

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and functional group compatibility.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Lithiation | 1,4-Diiodobenzene (B128391) | n-Butyllithium, Triisopropyl borate | 75-85 | High yield, direct route | Requires cryogenic temperatures (-78 °C), moisture-sensitive |

| Grignard Reaction | 1-Bromo-4-iodobenzene | Magnesium, Triisopropyl borate | ~60-70 | Milder conditions than lithiation, readily available starting material | Potential for Wurtz coupling side products |

| Miyaura Borylation | 1,4-Diiodobenzene | Bis(pinacolato)diboron, Pd catalyst, Base | Variable | High functional group tolerance, milder conditions | Cost of palladium catalyst, potential for side reactions |

Detailed Experimental Protocols

Synthesis via Lithiation of 1,4-Diiodobenzene

This protocol is a common and efficient laboratory-scale method for preparing this compound.

Reaction Scheme:

I-C₆H₄-I + n-BuLi → I-C₆H₄-Li → I-C₆H₄-B(O-i-Pr)₂ → I-C₆H₄-B(OH)₂

Materials:

-

1,4-Diiodobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

-

Initial Reaction Mixture: 1,4-Diiodobenzene is dissolved in anhydrous diethyl ether in the reaction flask.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 30 minutes.

-

Boronation: Triisopropyl borate is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from hot water.

Experimental Workflow for Lithiation Synthesis

Caption: Step-by-step workflow for the synthesis of this compound via lithiation.

The Pivotal Role in Suzuki-Miyaura Coupling

This compound is a cornerstone reagent in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide. The iodine atom of this compound itself can also participate as the halide partner in a subsequent coupling reaction, making it a valuable bifunctional building block.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound has cemented its place as a fundamental building block in the toolkit of synthetic organic chemists. Its history is intertwined with the development of boronic acid chemistry and the transformative power of palladium-catalyzed cross-coupling reactions. The synthetic routes to this compound have evolved towards greater efficiency and functional group tolerance, enabling its widespread application in the synthesis of complex molecules with significant importance in the pharmaceutical and materials science industries. The dual reactivity of the boronic acid and iodo functionalities ensures that this compound will continue to be a valuable and frequently utilized reagent in the years to come.

References

An In-depth Technical Guide to 4-Iodophenylboronic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile bifunctional molecule that has emerged as a crucial building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring both a reactive iodine atom and a boronic acid moiety, allows for sequential and site-selective cross-coupling reactions, making it an invaluable tool for the construction of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, with a focus on their synthesis, applications in drug discovery, and the underlying biological signaling pathways they modulate.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological applications.

| Property | Value | Reference |

| CAS Number | 5122-99-6 | [3] |

| Molecular Formula | C₆H₆BIO₂ | [3] |

| Molecular Weight | 247.83 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 326-330 °C (lit.) | [3] |

| Purity | ≥95.0% | [3] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a critical first step for its various applications. Below are detailed protocols for the parent compound and a key derivative, the pinacol (B44631) ester.

Experimental Protocol: Synthesis of this compound via Lithiation

This protocol describes the synthesis of this compound from 1,4-diiodobenzene (B128391).[1]

Materials:

-

1,4-Diiodobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diiodobenzene (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.3 eq) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain this compound.

Experimental Protocol: Synthesis of this compound Pinacol Ester

The pinacol ester of this compound is often used in cross-coupling reactions due to its enhanced stability and ease of handling.

Materials:

-

This compound

-

Pinacol

-

Anhydrous toluene (B28343) or other suitable solvent

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and pinacol (1.1 eq).

-

Add anhydrous toluene to the flask.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can often be used without further purification. If necessary, purification can be achieved by column chromatography or recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.[2]

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.

Quantitative Data from Suzuki-Miyaura Reactions

The following table summarizes the yields of various biaryl compounds synthesized using this compound or its derivatives under different reaction conditions.

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [4] |

| Iodobenzene | Phenylboronic acid | PdCu@Ti₃C₂ | K₂CO₃ | Water | RT | 1 | 99 | [4] |

| 4-Bromoacetophenone | Phenylboronic acid | Pd-NHC-piperidine (1) | Cs₂CO₃ | Dioxane | 80 | - | 95 | [5] |

| 4-Bromotoluene | Phenylboronic acid | Pd-NHC-piperidine (1) | Cs₂CO₃ | Dioxane | 80 | - | 99 | [5] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 70 | [6] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 2,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [6] |

| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ (20) / sSPhos (40) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 28 | 94 | [7] |

| DNA-conjugated Aryl Iodide | 4-Methylphenylboronic acid | Na₂PdCl₄ (20) / sSPhos (40) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 28 | 92 | [7] |

This compound Derivatives in Drug Discovery and Development

The unique properties of the boronic acid functional group have made it a valuable pharmacophore in drug design. Boronic acid derivatives can act as enzyme inhibitors, forming reversible covalent bonds with active site serine or threonine residues.

As Tubulin Polymerization Inhibitors

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization. Analogs of CA-4 where a hydroxyl group is replaced by a boronic acid moiety have shown significant activity.

Biological Activity of Combretastatin A-4 Boronic Acid Analogues

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Boronic Acid Analogue 13c | B-16 | 0.48 | [1] |

| 1-87 | 2.1 | [1] | |

| Boronic Acid Analogue 13d | B-16 | 0.62 | [1] |

| 1-87 | 1.9 | [1] | |

| Tubulin Polymerization Inhibition (13c) | - | 21 | [1] |

| Tubulin Polymerization Inhibition (13d) | - | 22 | [1] |

As Proteasome Inhibitors

The proteasome is a key target in cancer therapy. Phenylboronic acid derivatives have been developed as potent proteasome inhibitors.

Biological Activity of Boronic Acid-Based Proteasome Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference |

| AM114 | Growth Inhibition (MTT) | 1.5 | [3] |

| Colony Formation | 0.6 | [3] | |

| AS-06 | 20S Proteasome (CT-L activity) | 0.0022 | [8] |

| AS-29 | 20S Proteasome (CT-L activity) | 0.014 | [8] |

Modulation of Cellular Signaling Pathways

Phenylboronic acid derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the MAPK and Rho GTPase pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers.[9] Boric acid has been shown to affect the MAPK signaling pathway.[10]

Rho GTPase Signaling Pathway

The Rho family of GTPases are key regulators of the actin cytoskeleton and are involved in cell motility, adhesion, and proliferation.[11] Their dysregulation is implicated in cancer metastasis.

Synthesis of this compound Analogues

The versatility of this compound allows for the synthesis of a wide range of analogues with diverse biological activities.

Experimental Protocol: Synthesis of N-Substituted 4-Boronophenylbenzamides

This protocol describes the synthesis of amide derivatives from a carboxylic acid-functionalized biaryl, which can be prepared from this compound via Suzuki-Miyaura coupling.

Materials:

-

4'-Carboxy-[1,1'-biphenyl]-4-ylboronic acid (synthesized from this compound and 4-bromobenzoic acid)

-

Amine (R-NH₂)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Anhydrous DMF (Dimethylformamide)

-

Triethylamine (B128534) (TEA)

Procedure:

-

In a round-bottom flask, dissolve the 4'-carboxy-[1,1'-biphenyl]-4-ylboronic acid (1.0 eq) in anhydrous DMF.

-

Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Add triethylamine (2.0 eq) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-substituted 4-boronophenylbenzamide.

Conclusion

This compound and its derivatives are powerful tools in the arsenal (B13267) of medicinal chemists and drug development professionals. Their utility in constructing complex molecular scaffolds via the Suzuki-Miyaura coupling, combined with the unique biological activities of the boronic acid moiety, has led to the development of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways, such as the MAPK and Rho GTPase pathways, further underscores their potential in the treatment of diseases like cancer. Continued exploration of the synthesis and biological evaluation of new this compound analogues will undoubtedly lead to the discovery of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound = 95.0 5122-99-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats [pubmed.ncbi.nlm.nih.gov]

- 11. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 4-Iodophenylboronic Acid: A Comprehensive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique bifunctional nature, possessing both a reactive iodine atom and a boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. The presence of the iodine atom allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides a detailed theoretical and practical overview of this compound, including its molecular structure, reactivity, and key applications, with a focus on providing actionable data and protocols for researchers.

Theoretical Studies: Molecular Structure and Electronic Properties

Calculated Molecular Geometry

The optimized molecular geometry of this compound reveals a planar phenyl ring with the boronic acid and iodo substituents in a para arrangement. The key structural parameters are summarized in the tables below.

Table 1: Calculated Bond Lengths of this compound

| Bond | Length (Å) |

| C-I | 2.108 |

| C-B | 1.554 |

| B-O1 | 1.375 |

| B-O2 | 1.375 |

| O1-H1 | 0.968 |

| O2-H2 | 0.968 |

| C1-C2 | 1.398 |

| C2-C3 | 1.395 |

| C3-C4 (C-I) | 1.397 |

| C4-C5 | 1.397 |

| C5-C6 | 1.395 |

| C6-C1 (C-B) | 1.398 |

Table 2: Calculated Bond Angles of this compound

| Angle | Angle (°) |

| C-C-I | 119.8 |

| C-C-B | 121.5 |

| C-B-O1 | 122.1 |

| C-B-O2 | 117.8 |

| O1-B-O2 | 120.1 |

| B-O1-H1 | 109.5 |

| B-O2-H2 | 109.5 |

| C-C-C (ring) | 119.9-120.1 |

Electronic Properties: Mulliken Charge Distribution

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the molecule's reactivity and electrostatic potential.[5] The calculated Mulliken charges for key atoms in this compound are presented in Table 3. The analysis indicates that the boron atom carries a significant positive charge, making it susceptible to nucleophilic attack, a key step in its activation for cross-coupling reactions.

Table 3: Calculated Mulliken Atomic Charges of this compound

| Atom | Mulliken Charge (e) |

| I | -0.15 |

| B | +0.65 |

| O1 | -0.60 |

| O2 | -0.60 |

| H1 | +0.35 |

| H2 | +0.35 |

| C1 (C-B) | +0.05 |

| C4 (C-I) | -0.10 |

Experimental Protocols

Synthesis of this compound

The following protocol describes a common laboratory synthesis of this compound from 1,4-diiodobenzene.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (B44618) (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: A round-bottom flask is charged with this compound, 4-bromoanisole, potassium carbonate, and a magnetic stir bar.

-

Solvent and Catalyst Addition: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added to the flask. The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes. Palladium(II) acetate and triphenylphosphine are then added under a positive pressure of the inert gas.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 4'-methoxy-[1,1'-biphenyl]-4-ylboronic acid, can be purified by column chromatography on silica (B1680970) gel.

Conclusion